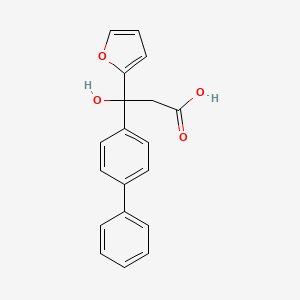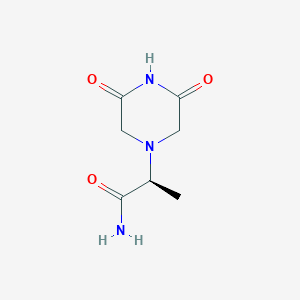
Propanethioamide, N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanethioamide, N,N-dipropyl- is a chemical compound with the molecular formula C9H19NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their ability to mimic the amide function in biomolecules while retaining or developing biological activity .
Méthodes De Préparation
The synthesis of Propanethioamide, N,N-dipropyl- typically involves the use of sulfuration agents. One common method is the reaction of a primary amine with a carbon disulfide source, followed by alkylation. This process can be carried out under various conditions, including the use of different solvents and temperatures to optimize yield and purity . Industrial production methods often involve large-scale reactions with careful control of reaction parameters to ensure consistency and quality .
Analyse Des Réactions Chimiques
Propanethioamide, N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted thioamides .
Applications De Recherche Scientifique
Propanethioamide, N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Thioamides, including Propanethioamide, N,N-dipropyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Thioamides are explored for their potential use in drug design, particularly for their ability to mimic amide bonds in peptides and proteins.
Mécanisme D'action
The mechanism of action of Propanethioamide, N,N-dipropyl- involves its interaction with specific molecular targets. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed with thioamide drugs .
Comparaison Avec Des Composés Similaires
Propanethioamide, N,N-dipropyl- can be compared with other thioamides such as ethionamide and prothionamide. While all these compounds share the thioamide functional group, they differ in their specific structures and biological activities. For example, ethionamide and prothionamide are primarily used as second-line drugs for tuberculosis, whereas Propanethioamide, N,N-dipropyl- is more commonly used in research and industrial applications .
Similar compounds include:
Ethionamide: Used in the treatment of tuberculosis.
Prothionamide: Also used in the treatment of tuberculosis.
Thioacetamide: Used in organic synthesis and as a reagent in laboratories.
Propriétés
Numéro CAS |
68506-60-5 |
|---|---|
Formule moléculaire |
C9H19NS |
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
N,N-dipropylpropanethioamide |
InChI |
InChI=1S/C9H19NS/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
Clé InChI |
YHOLNLTUMZQQEH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=S)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)





![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

